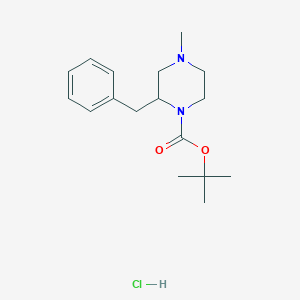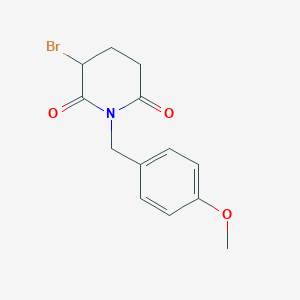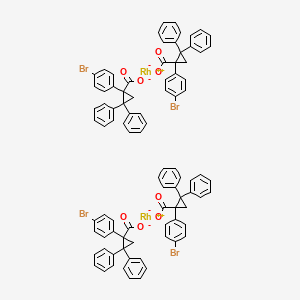![molecular formula C18H18INO4 B12500646 3-[(2-Iodophenyl)carbamoyl]-2-[(4-methoxyphenyl)methyl]propanoic acid](/img/structure/B12500646.png)
3-[(2-Iodophenyl)carbamoyl]-2-[(4-methoxyphenyl)methyl]propanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-[(2-Iodophenyl)carbamoyl]-2-[(4-methoxyphenyl)methyl]propanoic acid is an organic compound that features a complex structure with both aromatic and aliphatic components
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(2-Iodophenyl)carbamoyl]-2-[(4-methoxyphenyl)methyl]propanoic acid typically involves multiple steps:
Formation of the Iodophenyl Carbamate: This step involves the reaction of 2-iodoaniline with a suitable carbamoylating agent, such as phosgene or carbonyldiimidazole, to form the iodophenyl carbamate intermediate.
Alkylation: The iodophenyl carbamate is then alkylated with 4-methoxybenzyl chloride in the presence of a base like potassium carbonate to form the desired product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The methoxy group can be oxidized to a hydroxyl group using reagents like pyridinium chlorochromate (PCC).
Reduction: The carbamate group can be reduced to an amine using lithium aluminum hydride (LiAlH4).
Substitution: The iodine atom can be substituted with various nucleophiles, such as thiols or amines, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Pyridinium chlorochromate (PCC) in dichloromethane.
Reduction: Lithium aluminum hydride (LiAlH4) in ether.
Substitution: Sodium thiolate or primary amines in polar aprotic solvents like dimethylformamide (DMF).
Major Products
Oxidation: 3-[(2-Hydroxyphenyl)carbamoyl]-2-[(4-methoxyphenyl)methyl]propanoic acid.
Reduction: 3-[(2-Iodophenyl)amino]-2-[(4-methoxyphenyl)methyl]propanoic acid.
Substitution: 3-[(2-(Substituted phenyl)carbamoyl]-2-[(4-methoxyphenyl)methyl]propanoic acid.
Applications De Recherche Scientifique
3-[(2-Iodophenyl)carbamoyl]-2-[(4-methoxyphenyl)methyl]propanoic acid has several applications in scientific research:
Medicinal Chemistry: It can be used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting specific enzymes or receptors.
Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
Biological Studies: It can be used as a probe to study the interaction of small molecules with biological macromolecules.
Mécanisme D'action
The mechanism of action of 3-[(2-Iodophenyl)carbamoyl]-2-[(4-methoxyphenyl)methyl]propanoic acid depends on its specific application. In medicinal chemistry, it may act by binding to a particular enzyme or receptor, thereby modulating its activity. The iodine atom can participate in halogen bonding, which can enhance the compound’s binding affinity to its target.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3-[(2-Bromophenyl)carbamoyl]-2-[(4-methoxyphenyl)methyl]propanoic acid
- 3-[(2-Chlorophenyl)carbamoyl]-2-[(4-methoxyphenyl)methyl]propanoic acid
- 3-[(2-Fluorophenyl)carbamoyl]-2-[(4-methoxyphenyl)methyl]propanoic acid
Uniqueness
The presence of the iodine atom in 3-[(2-Iodophenyl)carbamoyl]-2-[(4-methoxyphenyl)methyl]propanoic acid makes it unique compared to its bromine, chlorine, and fluorine analogs. Iodine’s larger atomic radius and ability to participate in halogen bonding can significantly influence the compound’s reactivity and binding properties.
Propriétés
Formule moléculaire |
C18H18INO4 |
|---|---|
Poids moléculaire |
439.2 g/mol |
Nom IUPAC |
4-(2-iodoanilino)-2-[(4-methoxyphenyl)methyl]-4-oxobutanoic acid |
InChI |
InChI=1S/C18H18INO4/c1-24-14-8-6-12(7-9-14)10-13(18(22)23)11-17(21)20-16-5-3-2-4-15(16)19/h2-9,13H,10-11H2,1H3,(H,20,21)(H,22,23) |
Clé InChI |
RLSYPSDYGJPCEB-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC=C(C=C1)CC(CC(=O)NC2=CC=CC=C2I)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-[(2R)-1-methylpyrrolidin-2-yl]prop-2-enoic acid;hydrochloride](/img/structure/B12500578.png)
![6-ethoxy-3-[(4-fluorophenyl)carbonyl]quinolin-4(1H)-one](/img/structure/B12500581.png)
![3-[(2,3-difluoro-1-hydroxy-7-methanesulfonyl-2,3-dihydro-1H-inden-4-yl)oxy]-5-fluorobenzonitrile](/img/structure/B12500589.png)
![7-(morpholin-4-yl)[1,2,4]triazolo[4,3-a]pyrimidin-3(2H)-one](/img/structure/B12500594.png)
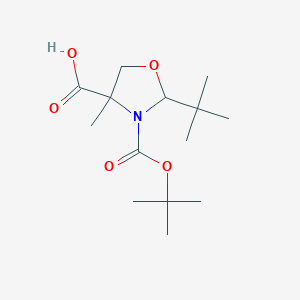
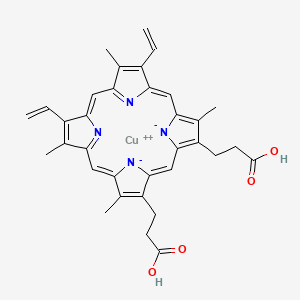
![2-[(4-Fluorobenzyl)sulfanyl]-5-nitropyridine](/img/structure/B12500615.png)
![Propyl 5-{[(3,5-dimethoxyphenyl)carbonyl]amino}-2-(morpholin-4-yl)benzoate](/img/structure/B12500618.png)
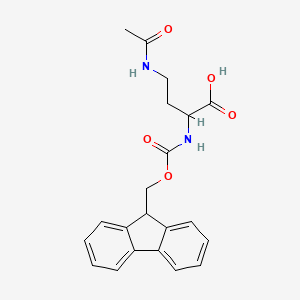
![1-[2-acetamido-3-[2-[2-[2-[[2-[7-(4-chlorophenyl)-4,5,13-trimethyl-3-thia-1,8,11,12-tetrazatricyclo[8.3.0.02,6]trideca-2(6),4,7,10,12-pentaen-9-yl]acetyl]amino]ethoxy]ethoxy]ethylsulfanyl]-3-methylbutanoyl]-4-hydroxy-N-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methyl]pyrrolidine-2-carboxamide](/img/structure/B12500633.png)
